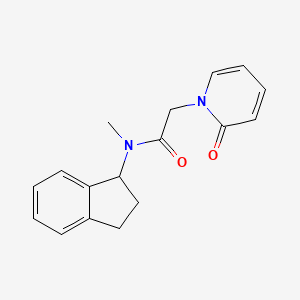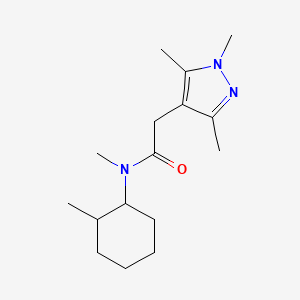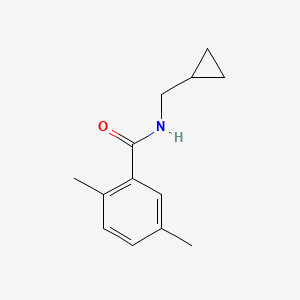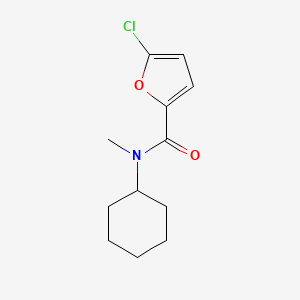
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2-oxopyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2-oxopyridin-1-yl)acetamide, also known as DPI-3290, is a chemical compound that has been the subject of scientific research due to its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its ability to reduce inflammation and oxidative stress.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2-oxopyridin-1-yl)acetamide is believed to exert its effects by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. It may also modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Studies have suggested that N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2-oxopyridin-1-yl)acetamide may have a range of biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell death. It may also improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2-oxopyridin-1-yl)acetamide in lab experiments is that it has been shown to be relatively stable and non-toxic. However, one limitation is that it may not be effective in all types of disease models, and further research is needed to determine its efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2-oxopyridin-1-yl)acetamide. One possibility is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis or Huntington's disease. Another direction is to explore the mechanisms underlying its effects on cognitive function and memory. Finally, further research is needed to determine the optimal dosage and administration of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2-oxopyridin-1-yl)acetamide for therapeutic use.
In conclusion, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2-oxopyridin-1-yl)acetamide is a chemical compound that has been the subject of scientific research for its potential use in the treatment of various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the full potential of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2-oxopyridin-1-yl)acetamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2-oxopyridin-1-yl)acetamide involves the reaction between 2,3-dihydro-1H-indene and 2-chloro-1-(2-oxopyridin-1-yl)ethanone in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with methylamine to yield N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2-oxopyridin-1-yl)acetamide.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-18(15-10-9-13-6-2-3-7-14(13)15)17(21)12-19-11-5-4-8-16(19)20/h2-8,11,15H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIIPGZHYWFIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)


![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)

![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)




![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)
